N-Phenylhydroxylamine

Oxidation kinetics Hydrogen peroxide Methylrhenium trioxide

Predictable Bamberger rearrangement & rapid nitrosobenzene generation demand well-defined kinetics unavailable from generic hydroxylamines. • 87× faster oxidation to nitrosobenzene vs. aniline under MTO/H₂O₂-optimized for continuous flow. • Well-characterized Bamberger baseline → 4-aminophenol (paracetamol precursor, dye intermediate). • ~12× higher hepatic Vmax vs. aniline-direct metabolic probe for methemoglobinemia research. • Reliable diphenylnitrone formation with benzaldehyde for predictable cycloaddition regiochemistry. ≥98% (HPLC); shipped -20°C under argon.

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
CAS No. 100-65-2
Cat. No. B149369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenylhydroxylamine
CAS100-65-2
SynonymsN-Hydroxy-benzenamine;  N-Phenyl-hydroxylamine;  β-Phenyl-hydroxylamine;  Hydroxyaminobenzene;  N-Hydroxyaniline;  N-Hydroxybenzenamine;  N-Phenylhydroxylamine;  NSC 223099;  Phenylhydroxyamine;  Phenylhydroxylamine;  β-Phenylhydroxylamine
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NO
InChIInChI=1S/C6H7NO/c8-7-6-4-2-1-3-5-6/h1-5,7-8H
InChIKeyCKRZKMFTZCFYGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in hot water (NTP, 1992)
0.26 M
VERY SOL IN CHLOROFORM;  INSOL IN PETROLEUM ETHER;  FREELY SOL IN ALCOHOL, CARBON DISULFIDE, DIL MINERAL ACID, ETHER, HOT BENZENE, ACETIC ACID

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenylhydroxylamine: Identity & Redox Properties


N-Phenylhydroxylamine (CAS 100-65-2, molecular formula C₆H₇NO) is an aromatic hydroxylamine existing as yellow needles with a melting point of 80–81 °C [1]. It is the N-hydroxylated derivative of aniline, formally an N-substituted amine wherein one amino hydrogen is replaced with a hydroxy substituent [1]. The compound occupies a central position in the three-member redox cascade between aniline (C₆H₅NH₂) and nitrosobenzene (C₆H₅NO), and should not be confused with its isomer α-phenylhydroxylamine (O-phenylhydroxylamine) [1]. Its intermediate oxidation state confers both nucleophilic character and susceptibility to oxidation, reduction, and acid-catalyzed rearrangement, forming the basis for its utility as a synthetic building block and as a metabolite in toxicological studies [1].

Oxidation State Intermediate redox state for controlled nitrosobenzene synthesis
Metabolic Probe Kinetically competent intermediate in aniline toxicology studies
Reaction Control pH-independent nucleophilic addition for predictable nitrone formation

Why N-Phenylhydroxylamine Is Irreplaceable


Substituting N-phenylhydroxylamine with a generic hydroxylamine (e.g., hydroxylamine, N-methylhydroxylamine) or a related aniline derivative (e.g., aniline, nitrosobenzene) fails because the specific N-phenyl substitution profoundly alters both the electronic environment and the reactivity landscape. The phenyl group directly influences the acid–base properties (pKₐ) of the N–H and O–H bonds [1] and changes the mechanistic pathway in reactions with electrophiles such as nitrosobenzene, where the rate-determining step differs from that of N-alkyl hydroxylamines [2]. Consequently, yields, regioselectivity, and kinetics of downstream transformations—including nitrone formation, oxidation to nitrosobenzene, and the Bamberger rearrangement—are not transferable across analogs. The quantitative evidence below establishes the specific, non-interchangeable performance boundaries of this compound.

Electronic perturbation Phenyl substitution markedly shifts pKa and bond dissociation energies, altering reactivity profiles.
Mechanistic divergence Rate-determining step differs from N-alkyl hydroxylamines; kinetics and regiochemistry may not transfer.
Substrate specificity Enzymatic reduction kinetics (e.g., Vmax) are not mirrored by aniline or generic hydroxylamines.

N-Phenylhydroxylamine vs. Analogs: Evidence


Oxidation Rate Advantage Over Aniline

In the methylrhenium trioxide-catalyzed oxidation by hydrogen peroxide in methanol, N-phenylhydroxylamine is oxidized to nitrosobenzene with a second-order rate constant of 178 ± 11 L mol⁻¹ s⁻¹, whereas the parent aniline reacts approximately 87 times slower (2.04 ± 0.11 L mol⁻¹ s⁻¹) under identical conditions [1]. This demonstrates that N-phenylhydroxylamine is not merely an intermediate but a kinetically privileged species in the oxidative pathway.

Oxidation Rate vs Aniline
Head-to-head
87-fold higher rate constant
Supports rapid nitrosobenzene generation
CH₃ReO₃/H₂O₂ in methanol, 25 °C
Oxidation kinetics Hydrogen peroxide Methylrhenium trioxide Rate constant comparison

Substituent Effect on Bamberger Rearrangement

The acid-catalyzed Bamberger rearrangement of N-phenylhydroxylamine to 4-aminophenol exhibits a profound sensitivity to aromatic substitution. Kinetic studies in aqueous sulfuric acid show that introducing a 4-methyl substituent increases the rate constant by approximately 100-fold relative to the unsubstituted parent compound [1]. This is a class-level inference establishing a benchmark for relative reactivity.

Bamberger Substituent Effect
Class-level
4-Me substitution ~100-fold rate increase
Context-dependent scaffold tunability
Aq. H₂SO₄, baseline unsubstituted
Bamberger rearrangement Acid catalysis Substituent effect Kinetic isotope effect

Mechanistic Difference vs. N-Methylhydroxylamine

The reaction of N-phenylhydroxylamine with nitrosobenzene proceeds with a single rate-determining step—dehydration of the addition intermediate—across the entire pH range [1]. In contrast, the reaction of N-methylhydroxylamine with nitrosobenzene exhibits a pH-dependent switch in the rate-determining step, from nucleophilic attack at low pH to intermediate dehydration at higher pH, resulting in a negative break in the pH-rate profile between pH 0.5 and 3.0 [1].

Mechanism vs N-Me-hydroxylamine
Head-to-head
Single dehydration RDS across pH
Predictable kinetics simplifies process design
Reaction with nitrosobenzene
Nucleophilic addition Nitrosobenzene pH-rate profile Mechanistic divergence

Reduced Basicity Compared to Aniline

The introduction of the N-hydroxy group substantially reduces the basicity of the nitrogen center. The pKa of the conjugate acid of N-phenylhydroxylamine is approximately 1.96, compared to ~4.6 for aniline . This 2.6 pKa unit difference corresponds to a >400-fold lower basicity, confirming a significantly altered protonation state under mildly acidic conditions.

Basicity vs Aniline
Class-level
pKa ~1.96 vs ~4.6 (Δ2.6)
Altered protonation affects extraction compatibility
Data to verify
pKa Basicity Conjugate acid Electronic effects

Hepatic Reduction Kinetics vs. Aniline

In isolated perfused rat liver, N-phenylhydroxylamine undergoes enzymatic reduction with an apparent Km of 260 μM and Vmax of 600 nmol/min per g liver [1]. For comparison, aniline hydroxylation to 4-aminophenol in the same system proceeds with Km = 144 μM and Vmax = 51 nmol/min per g liver [1]. The nearly 12-fold higher Vmax for N-phenylhydroxylamine reduction indicates that it is a far more efficient substrate for the hepatic reductase system.

Hepatic Reduction Kinetics
Cross-study comparable
Vmax 600 vs 51 nmol/min/g liver (12×)
Supports use as toxicology probe intermediate
Isolated perfused rat liver
Drug metabolism Michaelis-Menten kinetics Isolated perfused rat liver Toxicology

Bond Dissociation Energies: O–H and N–H Lability

The O–H and N–H bond dissociation energies (BDEs) of N-phenylhydroxylamine have been experimentally estimated from pKa values and oxidation potentials in DMSO [1]. The BDEs provide a quantitative measure of the hydrogen atom donor ability, which is critical for radical-trapping applications and understanding redox behavior. While specific numerical BDE values for the parent compound are derived from the reported equation (BDE = 1.37pKHA + 23.1Eox(A⁻) + 73.3 kcal/mol), the study includes comparative data for substituted derivatives that contextualize the intrinsic bond strengths.

Bond Dissociation Energies
Supporting evidence
O–H and N–H BDEs estimated from pKa/Eox
Informs hydrogen atom donor screening
DMSO, electrochemical measurements
Bond dissociation energy pKa Oxidation potential Radical chemistry

Key Applications of N-Phenylhydroxylamine


Nitrosobenzene Synthesis via Catalytic Oxidation

The 87-fold rate advantage of N-phenylhydroxylamine over aniline in the methylrhenium trioxide/H₂O₂ system [1] makes it the preferred substrate when rapid, high-yield generation of nitrosobenzene is required. This is particularly relevant in continuous flow chemistry setups where residence time is limited and high throughput is desired.

Bamberger Rearrangement to 4-Aminophenol

The Bamberger rearrangement of N-phenylhydroxylamine yields 4-aminophenol, a key precursor to paracetamol and various dyes [1]. The 100-fold rate acceleration observed with 4-methyl substitution [2] underscores that the unsubstituted parent compound provides a kinetically well-defined baseline, suitable for processes where slower, more controllable rearrangement is advantageous, such as in heterogeneous catalysis on solid acids.

Metabolic Probe for Toxicology Studies

The distinct hepatic reduction kinetics (Vmax ~12-fold higher than aniline) establish N-phenylhydroxylamine as a kinetically competent intermediate in aniline metabolism [1]. Researchers investigating methemoglobinemia or splenic toxicity should prioritize this compound as a direct probe, as its rapid clearance in liver perfusion models accurately reflects in vivo metabolic flux.

Diphenylnitrone and 1,3-Dipole Synthesis

N-Phenylhydroxylamine condenses with benzaldehyde to form diphenylnitrone, a classic 1,3-dipolar compound used in cycloaddition chemistry [1]. The well-characterized, pH-independent nucleophilic behavior with nitrosobenzene [2] supports its reliable use in generating nitrones with predictable yields and regiochemistry.

Application
Selection Property
Validation Focus
Nitrosobenzene synthesis
Kinetic selectivity in oxidation
Oxidation rate and catalyst optimization
Bamberger rearrangement to 4-aminophenol
Substituent-controlled rearrangement rate
Rearrangement kinetics under acid catalysis
Aniline metabolism probe
Hepatic reductase substrate efficiency
Metabolic clearance and Vmax validation
Diphenylnitrone synthesis
pH-independent nucleophilic addition
Nitrone yield and regiochemistry

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